molecular formula C13H16ClNO3 B404098 6-[(4-Chlorobenzoyl)amino]hexanoic acid CAS No. 22834-46-4

6-[(4-Chlorobenzoyl)amino]hexanoic acid

Cat. No.: B404098
CAS No.: 22834-46-4
M. Wt: 269.72g/mol
InChI Key: LVVXUQMNFZJIBO-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Compounds Research

Amide-containing compounds are of paramount importance in the realm of modern medicine and organic chemistry. chiralen.com The amide bond (–CO–NH–) is a fundamental structural unit found in a vast array of biologically active molecules, including peptides, proteins, and numerous synthetic drugs. nih.gov Its significance in drug design is attributed to its high stability, capacity to form hydrogen bonds, and its influence on the conformational properties of a molecule, all of which are critical for effective interaction with biological targets. chiralen.com

The stability of the amide linkage contributes to the metabolic resistance of many pharmaceuticals, while its ability to act as both a hydrogen bond donor and acceptor allows for precise molecular recognition at the active sites of enzymes and receptors. chiralen.com Researchers in medicinal chemistry have extensively utilized the amide scaffold to develop a wide range of therapeutic agents, including analgesics, anesthetics, and anticonvulsants. nih.gov The exploration of novel amide derivatives continues to be a vibrant area of research, driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. chiralen.com The structure of 6-[(4-Chlorobenzoyl)amino]hexanoic acid, featuring a central amide linkage, firmly places it within this critical area of scientific investigation.

Overview of Scientific Interest in Benzoic Acid and Hexanoic Acid Derivatives

The two key structural components of the title compound, benzoic acid and hexanoic acid, are themselves subjects of considerable scientific interest.

Benzoic acid derivatives are a well-established class of compounds with a wide spectrum of applications, ranging from food preservation to pharmaceuticals. sigmaaldrich.com The aromatic ring and the carboxylic acid group provide a versatile platform for chemical modification, leading to a diverse array of biological activities. otavachemicals.com Derivatives of benzoic acid have been investigated for their antimicrobial, anti-inflammatory, and even anticancer properties. sigmaaldrich.comotavachemicals.comwikipedia.org For instance, the introduction of a chloro-substituent on the benzene (B151609) ring, as seen in 4-chlorobenzoic acid, can significantly alter the electronic properties and lipophilicity of the molecule, often enhancing its biological effects. This makes the 4-chlorobenzoyl moiety a common feature in the design of new pharmacologically active agents.

Hexanoic acid , a six-carbon straight-chain fatty acid, and its derivatives are also of significant interest. 6-Aminohexanoic acid, a direct precursor in the synthesis of the title compound, is known for its use as an antifibrinolytic agent and as a flexible linker in the design of various bioactive molecules and polymers. nih.govwikipedia.org The hexanoic acid chain provides a hydrophobic and flexible spacer, which can be crucial for positioning a pharmacophore correctly for interaction with a biological target. nih.gov Research into hexanoic acid derivatives has explored their potential as skin penetration enhancers and their role in metabolic processes. The conjugation of different chemical moieties to the hexanoic acid backbone is a common strategy to create novel compounds with specific therapeutic or research applications.

Identification of this compound as a Research Subject

The convergence of the structural features from amide, benzoic acid, and hexanoic acid chemistry has led to the specific investigation of this compound. This compound, also known by its synonym 6-(4-Chlorobenzamido)hexanoic acid, has been identified in the scientific literature as a subject of interest, particularly within the field of medicinal chemistry.

A key area of research where this molecule has been investigated is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.gov The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. The 4-chlorobenzoyl group of this compound can function as a cap group, while the hexanoic acid chain serves as the linker.

Specific research, such as that published in the Journal of Medicinal Chemistry, has explored compounds with this structural motif for their potential as HDAC inhibitors. While detailed findings from such proprietary sources are not fully elaborated here, the identification of this compound within this context underscores its significance as a specific research subject. The synthesis and biological evaluation of this and related compounds aim to elucidate structure-activity relationships that can guide the design of more potent and selective therapeutic agents.

Below are the key identifiers for this compound:

PropertyValue
CAS Number 22834-46-4
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-chlorobenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVXUQMNFZJIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Approaches for the Preparation of the Hexanoic Acid Backbone (e.g., from Caprolactam)

The precursor, 6-aminohexanoic acid, which provides the hexanoic acid backbone, is industrially produced from ε-caprolactam. rug.nl The synthesis involves the ring-opening hydrolysis of the cyclic amide (lactam). rug.nlorgsyn.org

This hydrolysis can be achieved under either acidic or basic conditions. orgsyn.orggoogle.com

Acidic Hydrolysis : Heating ε-caprolactam with a strong acid, such as hydrochloric acid, breaks the amide bond to form the hydrochloride salt of 6-aminohexanoic acid. orgsyn.org The free amino acid can then be isolated by neutralization or by using an ion-exchange resin. orgsyn.org

Alkaline Hydrolysis : Alternatively, refluxing ε-caprolactam with a base like sodium hydroxide (B78521) or potassium hydroxide yields the carboxylate salt of 6-aminohexanoic acid. google.compatsnap.com Subsequent acidification of the reaction mixture precipitates the amino acid.

These methods provide a reliable and scalable route to the 6-aminohexanoic acid starting material. google.com

Characterization of Synthetic Intermediates and Final Products

The structural confirmation of the final product, 6-[(4-Chlorobenzoyl)amino]hexanoic acid, and its synthetic intermediates is accomplished using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the aromatic and aliphatic protons and carbons and verifying the connectivity of the atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying key functional groups. Characteristic absorptions for the N-H and C=O stretching of the amide bond, the O-H and C=O of the carboxylic acid, and the C-Cl bond of the chlorobenzoyl moiety would be expected.

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula and structural components. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Chromatography : Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and to assess the purity of the final product. google.com

Advanced Synthetic Techniques for Complex Conjugates

Beyond the fundamental synthesis, advanced techniques are being developed for creating more complex molecules and conjugates based on the hexanoic acid scaffold. These methods aim to improve efficiency, control, and access to novel chemical structures. numberanalytics.com

One-Pot Procedures : Green chemistry initiatives have spurred the development of one-pot reactions that minimize waste and simplify procedures. nih.govrsc.org For instance, methods that avoid traditional coupling reagents by first converting the carboxylic acid to a thioester intermediate have been reported. nih.gov This intermediate can then react with an amine in the same reaction vessel, streamlining the synthesis. nih.govrsc.org

Solid-Phase Synthesis : For the construction of libraries of related compounds or complex bioconjugates, solid-phase synthesis offers significant advantages. In this technique, the hexanoic acid backbone can be anchored to a solid support (resin), allowing for sequential reactions and purifications to be carried out by simple filtration and washing steps.

High-Throughput Screening : This automated technique allows for the rapid synthesis and testing of a large number of analogues in parallel, accelerating the discovery of compounds with desired properties. numberanalytics.com

Chemo-enzymatic Synthesis : The integration of enzymatic steps into a synthetic route can offer high selectivity and mild reaction conditions. For example, enzymes could be used for the selective hydrolysis of precursors or for the formation of the amide bond itself.

These advanced strategies provide powerful tools for the efficient and controlled synthesis of complex molecules derived from the this compound structure. numberanalytics.com

Biological Activity and Preclinical Assessment

In Vitro Biological Profiling and Screening

Enzyme Inhibition Assays

Currently, there is no publicly available scientific literature detailing the results of enzyme inhibition assays conducted on the compound 6-[(4-Chlorobenzoyl)amino]hexanoic acid. While the structurally related moiety, 6-aminohexanoic acid, is known to act as an antifibrinolytic by inhibiting plasminogen activation, specific enzymatic inhibition data for the title compound, which features a 4-chlorobenzoyl group, has not been reported. Therefore, its inhibitory activity against specific enzymes, the kinetics of such inhibition (e.g., IC50, Ki values), and the mechanism of action remain uncharacterized.

Receptor Binding Studies

No studies detailing the receptor binding profile of this compound are available in the public domain. Research has not yet been published that investigates the affinity of this compound for any specific physiological receptors. Consequently, data regarding its binding constants (e.g., Kd, Ki) and its potential as an agonist or antagonist at any given receptor are not known.

Cellular Assays for Target Engagement

There are no published reports on cellular assays performed to assess the target engagement of this compound. Methodologies such as cellular thermal shift assays (CETSA) or other techniques that measure direct interaction with intracellular targets have not been applied to this specific compound in any publicly accessible research. As a result, its ability to enter cells and engage with potential protein targets in a cellular context has not been determined.

Investigation of Molecular Targets and Pathways

Identification of Potential Protein and Enzyme Interactions

Specific molecular targets for this compound have not been identified in the scientific literature. While computational docking studies or experimental proteomic approaches could potentially identify protein and enzyme interactions, such research has not been published for this compound. The introduction of the 4-chlorobenzoyl group to the 6-aminohexanoic acid scaffold creates a distinct chemical entity whose interactions with biological macromolecules have not been explored.

Assessment of Modulation of Biochemical Processes

Due to the absence of identified molecular targets and data from cellular assays, there is no information available on the modulation of any biochemical processes or signaling pathways by this compound. The downstream functional consequences of cellular exposure to this compound remain uninvestigated.

Preclinical Pharmacological Studies in Animal Models (excluding efficacy)

No specific preclinical pharmacological studies in animal models for this compound have been reported in the available scientific literature.

There is no information available on the development of specific in vivo research models for the activity assessment of this compound.

Detailed studies on the metabolism of this compound in animal systems, including its potential for undergoing processes such as β-oxidation, have not been documented in the public domain. While the hexanoic acid portion of the molecule suggests a theoretical potential for β-oxidation, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, no experimental data confirms this for the full compound. nih.gov

There are no available data from distribution studies detailing the concentration and localization of this compound in various animal tissues following administration.

Data Tables

Due to the absence of research findings, no data tables can be generated.

Molecular Mechanisms of Action

Ligand-Target Recognition and Binding Modes

No studies have been identified that investigate the binding of 6-[(4-Chlorobenzoyl)amino]hexanoic acid to specific enzymes or receptors. Therefore, an analysis of its active site interactions, including hydrogen bonding, hydrophobic interactions, or ionic interactions, cannot be conducted.

Without knowledge of a biological target, the structural features of this compound that contribute to binding affinity—such as the role of the chlorine atom, the benzoyl group, and the hexanoic acid chain—have not been determined.

Downstream Biochemical and Cellular Effects

There is no available research on whether this compound modulates any intracellular signaling pathways. Studies are needed to determine if it affects common pathways such as those involving kinases, phosphatases, or second messengers.

The effects of this compound on cellular processes like proliferation, apoptosis, differentiation, or metabolism have not been documented. Similarly, its impact on cellular homeostasis is currently unknown.

Future research will be essential to uncover the potential biological activities and therapeutic applications of this compound. As new studies emerge, a more complete understanding of its molecular mechanisms will become possible.

Structure Activity Relationship Sar Studies

Influence of the 4-Chlorobenzoyl Moiety on Biological Activity

The 4-chlorobenzoyl group is a critical pharmacophore, significantly influencing the molecule's electronic properties and, consequently, its biological interactions.

Role of Halogenation and Electron-Withdrawing Effects

The presence and position of the chlorine atom on the benzoyl ring are pivotal. Halogens, like chlorine, are electron-withdrawing groups. This property can influence the acidity of other parts of the molecule and affect how it binds to a receptor. Studies on similar structures, such as 1-phenylbenzazepines, indicate that a 6-chloro functional group can enhance affinity for certain receptors, like the D1 dopamine (B1211576) receptor. mdpi.com The electron-withdrawing nature of chlorine can play a dominant role in the biological activity of some compounds, for instance, by inhibiting the proliferation of certain cell lines. chemicalbook.com

Contribution of the Hexanoic Acid Spacer to Molecular Recognition

The hexanoic acid portion of the molecule acts as a flexible spacer, connecting the aromatic 4-chlorobenzoyl head to the terminal carboxylic acid group. Its length, flexibility, and the presence of the carboxyl group are all crucial for molecular recognition.

Flexibility and Hydrophobicity of the Aliphatic Chain

The six-carbon aliphatic chain provides significant conformational flexibility to the molecule. mdpi.comstackexchange.com This flexibility allows the molecule to adopt various shapes, increasing the probability of finding an optimal conformation for binding to a target site. nih.govarxiv.orgresearchgate.net The length of the aliphatic chain is a critical factor; for instance, 6-aminohexanoic acid (a related structure) is a commonly used spacer because it provides a substantial distance of about 9 Å, which can reduce steric hindrance and improve accessibility to binding sites. nih.gov

Importance of Carboxylic Acid Functional Group

The terminal carboxylic acid group is a key feature for molecular recognition and binding. researchgate.net As an acidic group, it can be deprotonated to form a negatively charged carboxylate ion. unina.it This allows for strong electrostatic interactions, including ionic bonds and hydrogen bonds, with positively charged residues (like lysine (B10760008) or arginine) or other hydrogen bond donors in a receptor's binding site. unina.itresearchgate.net The ability of the carboxylic acid group to form these strong interactions often makes it a critical component of a drug's pharmacophore, anchoring the molecule to its target. researchgate.netnih.gov Evidence suggests that a carboxyl group is involved in the binding of ligands to the D2 dopamine receptor. nih.gov

Impact of Amide Linkage on Conformational Preferences and Interactions

Amide groups are excellent hydrogen bond donors (the N-H group) and acceptors (the C=O group). libretexts.org These properties allow the amide linkage to form specific hydrogen bonds with the biological target, contributing to binding affinity and specificity. nih.gov The stability of the amide bond also makes it a robust linker in biological systems. nih.gov

Comparative Analysis with Structural Analogues

The importance of each structural feature of 6-[(4-Chlorobenzoyl)amino]hexanoic acid can be further understood by comparing its activity with that of its structural analogues.

Analogue Structural Modification Potential Impact on Activity
Benzamide Lacks the hexanoic acid spacer and carboxylic acid group.Highlights the importance of the spacer and carboxyl group for activity.
6-Aminohexanoic acid Lacks the 4-chlorobenzoyl group.Demonstrates the contribution of the hydrophobic and flexible spacer to binding. nih.gov
6-[(Benzoyl)amino]hexanoic acid Lacks the 4-chloro substituent.Isolates the electronic and steric effects of the chlorine atom on activity.
4-Chlorobenzoic acid Lacks the amide linkage and hexanoic acid spacer.Emphasizes the role of the extended structure in reaching and binding to the target.
Analogues with different spacer lengths e.g., 4-[(4-Chlorobenzoyl)amino]butanoic acidInvestigates the optimal distance and flexibility required for the spacer to effectively position the pharmacophoric groups.
Para-Aminobenzoic Acid (PABA) Analogues PABA is a known building block for various therapeutic agents. mdpi.comN-(4-chlorophenyl)-substituted compounds have shown significant inhibitory potencies against various bacteria. mdpi.com

For example, studies on para-aminobenzoic acid (PABA) analogues have shown that substitutions on the phenyl ring can significantly alter biological activity. mdpi.com An N-(4-chlorophenyl)-substituted compound, for instance, has demonstrated notable inhibitory potential against certain bacteria. mdpi.com This underscores the critical role of the chloro-substitution in the benzoyl ring of the parent molecule. Similarly, modifying the central core, as seen in studies of 6-aminopyrimidine-4-carboxamides, where the pyrimidine (B1678525) ring is swapped for other heterocycles, often leads to significant changes in activity, highlighting the specific spatial and electronic requirements of the target. nih.gov

By systematically altering each part of the this compound molecule and observing the resulting changes in biological activity, a detailed picture of its structure-activity relationship emerges. This knowledge is invaluable for the rational design of new compounds with improved therapeutic properties.

Design and Synthesis of Analogues and Derivatives

Rational Design Principles for Modulating Biological Activity and Specificity

The rational design of analogues of 6-[(4-Chlorobenzoyl)amino]hexanoic acid is a strategic process aimed at optimizing the molecule's interaction with biological targets. This involves a deep understanding of structure-activity relationships (SAR), where specific structural modifications are made to enhance potency, improve selectivity, and confer desirable pharmacokinetic properties. nih.gov Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a core principle in this process. nih.gov

Key design considerations include:

Enhancing Target Affinity: Modifications to the 4-chlorobenzoyl group or the hexanoic acid chain can alter the molecule's binding affinity to a target protein. For instance, changing electronic or steric properties can lead to more favorable interactions within a protein's binding pocket.

Improving Metabolic Stability: The amide bond is susceptible to hydrolysis by enzymes like proteases and amidases. drughunter.com Replacing this bond with more stable isosteres is a common strategy to increase the molecule's half-life in a biological system. drughunter.comresearchgate.net

Modulating Physicochemical Properties: Properties such as solubility, lipophilicity, and membrane permeability are critical for a molecule's biological function. Substituents on the benzoyl ring or changes in the hexanoic acid chain length can be used to systematically adjust these parameters. For example, introducing polar groups can increase aqueous solubility, while extending the alkyl chain can increase hydrophobicity. nih.gov

Achieving Selectivity: In many therapeutic or research contexts, it is crucial for a compound to interact with a specific target protein over others. Fine-tuning the structure through rational design can exploit subtle differences between target binding sites to achieve high selectivity. nih.gov

This approach transforms lead compounds into more effective candidates for research or therapeutic development by systematically addressing limitations such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles. nih.gov

Synthetic Strategies for Structural Variations of this compound

The synthesis of analogues typically begins with the core building blocks: a substituted benzoic acid and 6-aminohexanoic acid or its derivatives. The most common method for forming the central amide bond is through the reaction of an activated carboxylic acid (like an acid chloride or ester) with the amine group of 6-aminohexanoic acid. nih.gov

Modifying the benzoyl ring is a primary strategy to explore the SAR of the aromatic portion of the molecule. These modifications can alter the electronic and steric profile, influencing binding interactions.

Halogen Substitution: The 4-chloro substituent can be replaced with other halogens such as fluorine, bromine, or iodine. This is typically achieved by using the corresponding 4-halobenzoyl chloride in the amide coupling reaction. For example, synthesizing a fluoro-analogue would involve reacting 4-fluorobenzoyl chloride with 6-aminohexanoic acid. Such modifications are known to influence the inhibitory potency of compounds against certain enzymes. nih.gov

Table 1: Examples of Benzoyl Ring Modifications

Substituent at Para-PositionStarting Material for SynthesisPotential Effect on Properties
-Cl (Original Compound)4-Chlorobenzoyl chlorideElectron-withdrawing, lipophilic
-F4-Fluorobenzoyl chlorideStrongly electron-withdrawing, potential for H-bonding
-Br4-Bromobenzoyl chlorideElectron-withdrawing, increased lipophilicity and size
-OCH₃ (Methoxy)4-Methoxybenzoyl chlorideElectron-donating, potential H-bond acceptor
-N(CH₃)₂ (Dimethylamino)4-(Dimethylamino)benzoyl chlorideStrongly electron-donating, increased polarity

The 6-aminohexanoic acid (Ahx) portion of the molecule acts as a flexible, hydrophobic spacer. researchgate.net Its length and composition are critical variables, particularly when the molecule is used as a linker. nih.gov

Varying Chain Length: The six-carbon chain can be shortened or lengthened by using different ω-amino acids in the initial synthesis. For example, using 5-aminovaleric acid would yield a five-carbon chain, while using 8-aminooctanoic acid would result in an eight-carbon chain. Studies on derivatives have been conducted using N-(2-pyrimidyl)-ω-amino acids with varying chain lengths, including β-alanine, γ-aminobutyric acid, and 5-aminovaleric acid. rsc.org

Introducing Substituents: Substituents can be added to the alkyl chain to alter its flexibility or hydrophilicity. For instance, incorporating a hydroxyl group or an ether linkage (like a polyethylene (B3416737) glycol, PEG, unit) can increase water solubility.

Cyclization: The linear chain can be replaced with cyclic structures to create more conformationally constrained analogues, which can sometimes lead to improved binding affinity and selectivity.

To improve metabolic stability and other pharmacokinetic properties, the amide bond is often replaced with a bioisostere. nih.govdrughunter.com These replacements mimic the geometry and electronic properties of the amide group while being resistant to enzymatic cleavage. researchgate.net

Common amide isosteres include:

Heterocyclic Rings: Five-membered aromatic rings are frequently used as stable amide surrogates.

Oxadiazoles: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are common replacements that can mimic the planarity and dipole moment of an amide bond while offering improved metabolic stability. nih.govresearchgate.net

Triazoles: 1,2,3-triazoles, often synthesized via "click chemistry," can serve as effective amide bond replacements. nih.gov

Retro-amides: In a retro-amide, the direction of the amide bond is reversed (-NH-CO-). This simple change can significantly alter metabolic stability and hydrogen bonding patterns, sometimes leading to improved selectivity. drughunter.com

Fluoroalkenes and Trifluoroethylamines: These groups have emerged as more recent options for amide isosteres, leveraging the properties of fluorine to mimic the carbonyl group and enhance stability. drughunter.comresearchgate.net

Table 2: Common Amide Bond Isosteres

IsostereKey FeaturesPotential Advantages
1,3,4-OxadiazolePlanar, aromatic, contains H-bond acceptorsImproved metabolic stability and solubility. nih.govresearchgate.net
1,2,3-TriazolePlanar, aromatic, stable, synthesized via click chemistryHigh chemical stability, improved pharmacokinetic properties. nih.gov
Retro-amide (-NH-CO-)Inverted amide bondCan improve metabolic stability and alter target selectivity. drughunter.com
Trifluoroethylamine (-CF₃-CH₂-NH-)Non-hydrolyzable, lipophilicEnhanced metabolic stability against proteolysis. drughunter.com

Integration into Chemical Biology Tools and Probes

Derivatives of this compound, particularly its core component 6-aminohexanoic acid, are valuable building blocks for constructing sophisticated chemical biology tools. medchemexpress.com

One of the most significant applications for this chemical scaffold is in the design of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

The linker's role is critical, as its length, flexibility, and chemical nature heavily influence the formation of a productive ternary complex (E3 ligase-PROTAC-POI) and subsequent protein degradation. nih.gov The 6-aminohexanoic acid (Ahx) structure, which forms the backbone of the title compound, is frequently used as a component of PROTAC linkers. nih.govresearchgate.net

Hydrophobic Spacer: The hexanoic acid chain provides a flexible, hydrophobic alkyl spacer. This hydrophobicity can be crucial for linker-protein interactions that stabilize the ternary complex.

Tunable Length: As discussed in section 6.2.2, the length of the alkyl chain can be easily modified by using different ω-amino acids, allowing for the empirical optimization of the linker length for effective protein degradation. nih.gov

Synthetic Accessibility: The terminal carboxylic acid and the initial amine provide convenient chemical handles for conjugation to the POI ligand and the E3 ligase ligand, respectively, making it a versatile building block in PROTAC synthesis.

While the entire this compound molecule might be incorporated into a larger PROTAC structure, it is more common for its constituent parts, especially the 6-aminohexanoic acid linker element, to be used in these advanced applications. medchemexpress.com

Application in Peptide Modifications for Enhanced Properties

The modification of peptides with synthetic amino acids and other chemical moieties is a key strategy for enhancing their therapeutic properties, such as stability, selectivity, and efficacy. The compound this compound incorporates two key structural features beneficial for this purpose: the flexible, hydrophobic 6-aminohexanoic acid (Ahx) linker and the rigid, hydrophobic 4-chlorobenzoyl group. The Ahx component, a synthetic lysine (B10760008) analog, is frequently used as a spacer to connect fragments of active molecules or to modify the structure of peptides due to its flexibility and hydrophobicity. mdpi.com

Research into peptide modification has demonstrated the significant potential of the Ahx backbone. A notable study focused on enhancing the cell selectivity of the antimicrobial peptide (AMP) melittin (B549807), which exhibits potent broad-spectrum antimicrobial activity but also high cytotoxicity to mammalian cells. mdpi.com In this study, leucine (B10760876) residues in melittin were replaced with Ahx, a structural isomer. One of the resulting analogs, Mel-LX3, demonstrated potent antibacterial activity comparable to the original melittin but with significantly reduced hemolytic and cytotoxic effects. mdpi.com The modification effectively decoupled the peptide's antimicrobial action from its toxicity, highlighting the utility of Ahx in creating safer, more selective peptide-based therapeutics. mdpi.com Mechanistic studies confirmed that the Mel-LX3 analog retained its ability to effectively permeabilize bacterial membranes. mdpi.com

Table 1: Comparison of Antimicrobial and Hemolytic Activity of Melittin and its 6-Aminohexanoic Acid (Ahx) Modified Analog, Mel-LX3 mdpi.com
CompoundTarget Organism/CellActivity Metric (MIC in µM)Result
Melittin (Parent Peptide)S. aureus (Gram-positive)MIC4
Human Red Blood CellsHemolysisHigh
Mel-LX3 (Ahx-modified)S. aureus (Gram-positive)MIC4
Human Red Blood CellsHemolysisSignificantly Reduced

Use in Materials Science Research (e.g., Resins for Adsorption)

In materials science, functionalized polymers and resins are developed for a wide range of applications, including selective adsorption, catalysis, and separation processes. The surface modification of a resin with specific chemical groups can impart novel properties, enabling it to selectively bind to target molecules. The structure of this compound makes it a candidate for such functionalization, providing both a flexible spacer and a specific binding group.

Research in this area has utilized molecules structurally related to 6-aminohexanoic acid to create high-performance adsorbent materials. For instance, a novel chelating resin, D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide (a derivative of Ahx) onto a base resin framework. nih.gov This modification introduced active functional groups, including hydroxamic acid and amide groups, which were highly effective at adsorbing heavy metal ions like Cr(III) and Pb(II) from aqueous solutions. nih.gov The adsorption mechanism was identified as monolayer chemisorption, where the functional groups formed stable ring structures with the metal ions. nih.gov

This example illustrates how the 6-carbon chain of an Ahx derivative can serve as an effective linker to attach functional groups to a polymer backbone. By analogy, this compound could be grafted onto a suitable resin. In this case, the terminal 4-chlorobenzoyl group would introduce a distinct functionality. The hydrophobic and aromatic nature of this group would likely create a resin with a high affinity for nonpolar organic molecules. Research on other hydrophobic resins has shown their effectiveness in selectively adsorbing components like esters and other flavor-active compounds. researchgate.net Therefore, a resin functionalized with this compound could be investigated for applications in environmental remediation for the removal of organic pollutants or in industrial processes for the purification of chemical streams.

Table 2: Adsorption Performance of a Resin Functionalized with a 6-Aminohexanoic Acid Derivative (D851-6-AHHA) for Heavy Metal Ions nih.gov
Target IonAdsorption CharacteristicsKey Finding
Cr(III)Follows Langmuir isotherm modelMaximum adsorption capacity achieved under optimized pH and temperature conditions.
Pb(II)Follows Langmuir isotherm modelExhibits a higher adsorption priority over Cr(III) in competitive adsorption studies.
OverallMonolayer chemisorptionThe functional groups (-C(=O)NHOH) show a strong affinity and form stable chelates with the metal ions.

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. ijsrtjournal.comnih.govdntb.gov.uaigi-global.comnih.gov This technique is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Hypothetical Application to 6-[(4-Chlorobenzoyl)amino]hexanoic acid:

To predict the binding mode of this compound, a researcher would first need a three-dimensional structure of a target protein, typically obtained from X-ray crystallography or NMR spectroscopy. For instance, given that 6-aminohexanoic acid is an analog of lysine (B10760008), potential targets could include enzymes that recognize lysine residues, such as certain proteases or kinases. nih.gov

The docking process would involve:

Preparation of the Receptor and Ligand: The protein structure would be prepared by adding hydrogen atoms and assigning charges. The 3D structure of this compound would be generated and its energy minimized.

Sampling: A docking algorithm would then systematically explore various possible conformations of the flexible hexanoic acid chain and different orientations of the entire molecule within the protein's active site. nih.gov

Scoring: Each generated pose would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower score typically indicates a more favorable binding interaction.

The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds between the ligand's amide or carboxyl groups and protein residues, or hydrophobic interactions involving the chlorophenyl ring. A study on 4-chlorobenzoyl-coenzyme A dehalogenase, for example, highlighted the importance of hydrogen bonds to the benzoyl carbonyl group for catalysis. nih.gov

Illustrative Ligand-Protein Docking Results

Interaction Type Ligand Group Protein Residue (Hypothetical) Distance (Å)
Hydrogen Bond Carboxyl -OH Arg122 2.8
Hydrogen Bond Amide N-H Gln78 3.1

This table illustrates the type of data generated from a docking simulation, showing potential interactions between the ligand and a hypothetical protein active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.netacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to assess the stability of a ligand-protein complex and analyze the conformational changes that occur upon binding. nih.govresearchgate.netacs.orgnih.gov

Hypothetical Application to this compound:

Following a docking study, an MD simulation would be initiated using the predicted best-scoring pose of the this compound-protein complex. The simulation would be run for a sufficient time (typically nanoseconds to microseconds) to observe meaningful molecular motions.

Key analyses would include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms would be monitored over time. A stable RMSD for the ligand suggests that it remains securely bound in the active site. nih.govresearchgate.netacs.org

Root Mean Square Fluctuation (RMSF): This analysis would highlight the flexibility of different parts of the molecule and protein. It would be expected that the 4-chlorobenzoyl group, if deeply buried in a binding pocket, would show low fluctuation, while the hexanoic acid linker might exhibit higher flexibility. nih.govresearchgate.netresearchgate.net

Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study would be tracked throughout the simulation, providing evidence for the stability of the binding mode. acs.org

Illustrative MD Simulation Stability Data

Simulation Time (ns) Ligand RMSD (Å) from Initial Pose Key Hydrogen Bond Occupancy (%)
0 0.0 100
10 1.2 95
20 1.5 92
30 1.4 93
40 1.6 90

This table provides an example of data that could be generated from an MD simulation, indicating a stable binding pose over a 50 ns simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.orgudemy.comneovarsity.orgsemanticscholar.orgnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. drugdesign.orgneovarsity.org

Hypothetical Application involving this compound:

To build a QSAR model, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be required. This dataset would ideally include analogs of this compound with variations in:

The substituent on the phenyl ring (e.g., different halogens, alkyl, or alkoxy groups).

The length of the alkyl chain.

The position of the substituent on the ring.

For each compound, a variety of molecular descriptors would be calculated, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). A statistical method, like multiple linear regression, would then be used to generate an equation that correlates a selection of these descriptors with the observed activity. semanticscholar.org

A hypothetical QSAR equation might look like: pIC₅₀ = c₁(logP) - c₂(Molar_Refractivity) + c₃*(Indicator_for_Cl) + constant

This model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Virtual Screening for Identification of Novel Scaffolds and Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.orgresearchgate.netnih.govworldscientific.comacs.org It can be either structure-based (using docking) or ligand-based (using the similarity to a known active molecule).

Hypothetical Application using this compound as a starting point:

If this compound were found to have desirable biological activity, it could be used as a query for a ligand-based virtual screen to find novel scaffolds with similar properties. This process, often called "scaffold hopping," aims to identify structurally different molecules that retain the key pharmacophoric features responsible for activity. researchgate.netnih.govacs.org

The screening process would involve:

Defining a Pharmacophore Model: Based on the structure of this compound, a 3D pharmacophore model would be created, defining the essential features for activity (e.g., a hydrophobic aromatic group, a hydrogen bond donor/acceptor, and a negatively ionizable center).

Searching Databases: Large compound databases (containing millions of virtual compounds) would be screened to find molecules that match this pharmacophore model. acs.org

Filtering and Ranking: The hits would be filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and ranked based on their fit to the pharmacophore model. The top-ranked compounds would then be selected for experimental testing.

This approach could lead to the discovery of entirely new chemical classes of compounds that might have improved properties, such as better potency, selectivity, or pharmacokinetic profiles, while moving away from the original chemical scaffold.

Future Research Avenues and Preclinical Translational Prospects

Discovery of Undiscovered Biological Targets and Pathways

A significant area of future research for 6-[(4-Chlorobenzoyl)amino]hexanoic acid lies in the identification of its biological targets and the elucidation of the pathways it may modulate. The N-acyl amino acid (NAAA) class of molecules, to which this compound belongs, encompasses a wide array of endogenous signaling molecules with diverse biological functions. mdpi.com Many N-acyl amino acids are recognized for their roles in physiological and pathological processes, interacting with targets such as G-protein coupled receptors, ion channels, and enzymes. mdpi.comresearchgate.net

Future investigations could employ a variety of modern pharmacological and proteomic techniques to uncover the biological activity of this compound. These approaches may include:

High-Throughput Screening (HTS): Screening the compound against large libraries of known biological targets to identify potential interactions.

Affinity-Based Proteomics: Utilizing the compound as a molecular probe to isolate and identify its binding partners from cell lysates or tissue extracts.

Phenotypic Screening: Observing the effects of the compound on cellular models of disease to identify potential therapeutic applications, followed by target deconvolution to understand the mechanism of action.

Metabolomic and Transcriptomic Analysis: Assessing global changes in cellular metabolites and gene expression in response to treatment with the compound to identify affected pathways.

Given the structural similarity to other bioactive molecules, potential areas of interest for target discovery include pathways involved in inflammation, pain, and metabolic regulation. For instance, some N-acyl amino acids have demonstrated anti-inflammatory and analgesic properties. researchgate.net The presence of the 4-chlorobenzoyl moiety may also confer unique properties, potentially directing the molecule to novel targets not previously associated with N-acyl amino acids.

Development of Advanced In Vitro and Ex Vivo Research Models

To explore the biological activities of this compound, the development of sophisticated in vitro and ex vivo research models will be crucial. These models can provide valuable insights into the compound's mechanism of action, efficacy, and potential toxicity in a controlled environment before advancing to in vivo studies.

Table 1: Potential In Vitro and Ex Vivo Research Models

Model TypeDescriptionPotential Application for this compound
Cell-Based Assays Genetically modified cell lines expressing specific targets of interest (e.g., receptors, enzymes).To confirm and characterize the interaction of the compound with a specific biological target identified through screening.
Primary Cell Cultures Cells isolated directly from human or animal tissues that more closely mimic the in vivo environment.To study the compound's effects on specific cell types relevant to a potential therapeutic area (e.g., immune cells, neurons).
3D Organoid Cultures Three-dimensional cell cultures that self-organize to resemble the structure and function of an organ.To assess the compound's effects on tissue-level physiology and pathophysiology in a more complex and relevant system.
Ex Vivo Tissue Explants Freshly isolated tissues or organs maintained in culture for a short period.To study the compound's effects on intact tissue, preserving the complex cellular interactions and architecture.

The development and utilization of these advanced models will be instrumental in building a comprehensive preclinical data package for this compound. For example, if initial screenings suggest an anti-inflammatory potential, the compound could be tested in co-culture models of immune cells and tissue-specific cells to understand its immunomodulatory effects.

Exploration of Novel Research Applications in Chemical Biology and Material Science

The unique chemical structure of this compound also opens up avenues for its application as a tool in chemical biology and as a building block in material science.

In chemical biology , N-acyl amino acids and their derivatives are increasingly used as chemical probes to study biological systems. researchgate.netkyoto-u.ac.jp The 4-chlorobenzoyl group can serve as a photo-cross-linking moiety or as a handle for "click" chemistry, allowing for the covalent labeling and identification of its biological targets. The hexanoic acid linker provides flexibility and a defined length, which can be advantageous in the design of molecular probes and activity-based protein profiling (ABPP) reagents. nih.gov

In material science , 6-aminohexanoic acid is a well-known monomer in the synthesis of polymers like nylon. nih.gov The introduction of the 4-chlorobenzoyl group could be leveraged to create novel polymers with tailored properties. Potential applications could include the development of:

Functionalized Polymers: The benzoyl group could be modified to attach other functional molecules, leading to materials with specific catalytic or recognition properties.

Biocompatible Materials: Amino acid-based polymers are often biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. acs.org The hydrophobicity imparted by the benzoyl group could be tuned to control drug release profiles or cell-material interactions.

Methodological Advancements in Synthesis and Characterization

Future research will also benefit from advancements in the synthesis and characterization of this compound and its analogues. While the synthesis of N-acyl amino acids is generally well-established, often employing methods like the Schotten-Baumann reaction, there is ongoing research into more efficient and environmentally friendly synthetic routes. researchgate.netbbwpublisher.combohrium.com

Table 2: Modern Synthetic and Characterization Methodologies

MethodologyDescriptionRelevance to this compound
Enzymatic Synthesis The use of enzymes, such as lipases or acylases, to catalyze the formation of the amide bond under mild conditions. nih.govOffers a greener and more selective alternative to traditional chemical synthesis, potentially reducing byproducts and simplifying purification.
Flow Chemistry Performing chemical reactions in a continuous flow system rather than in a batch reactor. researchgate.netCan lead to improved reaction control, higher yields, and easier scalability for the production of the compound and its derivatives.
Advanced Mass Spectrometry Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). nih.govEssential for the unambiguous identification and structural elucidation of the compound and its metabolites in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR techniques, including 2D NMR (e.g., COSY, HMBC), for detailed structural analysis. nih.govCrucial for confirming the chemical structure and purity of the synthesized compound.

The development of robust and scalable synthetic methods will be critical for producing sufficient quantities of this compound for extensive biological evaluation. Furthermore, sophisticated analytical techniques will be indispensable for its characterization and for studying its fate and distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-[(4-Chlorobenzoyl)amino]hexanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 6-aminohexanoic acid with 4-chlorobenzoyl chloride. Carbonyldiimidazole (CDI) is a preferred coupling agent for amide bond formation due to its efficiency in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Critical parameters include:

  • Temperature : Maintain 0–5°C during initial activation of the carboxylic acid group with CDI, followed by room temperature for coupling.
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR spectroscopy : Look for characteristic signals:
  • 1H-NMR : δ 1.3–1.7 ppm (m, 4H, –CH2– backbone), δ 3.2 ppm (t, 2H, –NH–CH2–), δ 7.4–7.8 ppm (m, 4H, aromatic protons from 4-chlorobenzoyl).
  • 13C-NMR : δ 175 ppm (COOH), δ 165 ppm (amide C=O), δ 140 ppm (aromatic C–Cl).
  • Mass spectrometry : ESI-TOF/MS should show [M+H]+ at m/z 296.08 (calculated for C₁₃H₁₅ClNO₃).
  • HPLC : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm to confirm >95% purity .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodology : The compound is moderately polar. Optimal solubility is achieved in:

  • Polar aprotic solvents : DMF or DMSO (10–20 mM for biological assays).
  • Aqueous buffers : Adjust to pH 7–8 with sodium bicarbonate to deprotonate the carboxylic acid group.
  • Avoid chloroform or hexane due to poor solubility. Confirm solubility via dynamic light scattering (DLS) if precipitates form in buffer solutions .

Advanced Research Questions

Q. How can researchers conjugate this compound to biomolecules (e.g., peptides or antibodies) for targeted delivery studies?

  • Methodology :

  • Activation : Use EDC/NHS chemistry to convert the carboxylic acid to an NHS ester for amine coupling.
  • Conjugation : Incubate activated compound with lysine residues on the target biomolecule (1:5 molar ratio) in PBS (pH 7.4) for 2 hours at 4°C.
  • Purification : Remove excess reagent via dialysis (10 kDa MWCO) or size-exclusion chromatography.
  • Validation : Confirm conjugation efficiency using MALDI-TOF (mass shift ~296 Da) or fluorescence labeling (if applicable) .

Q. What strategies mitigate instability or degradation of this compound under physiological conditions?

  • Methodology :

  • pH stability : Store lyophilized at –20°C. In solution, use buffers with 0.1% BSA to prevent adsorption.
  • Oxidative degradation : Add antioxidants (e.g., 0.01% ascorbic acid) for long-term storage.
  • Hydrolysis : Monitor amide bond integrity via LC-MS over 48 hours in PBS at 37°C. Degradation products (e.g., 4-chlorobenzoic acid) indicate hydrolysis .

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodology :

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hours).
  • Impurity analysis : Use LC-MS to detect trace byproducts (e.g., unreacted 4-chlorobenzoyl chloride).
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% may inhibit cellular uptake.
  • Positive controls : Include known inhibitors (e.g., benzamide derivatives) to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.